REACTION_CXSMILES
|
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].Cl[C:17]([O:19][CH3:20])=[O:18]>O>[O:9]=[C:6]1[CH2:7][CH2:8][N:3]([C:17]([O:19][CH3:20])=[O:18])[CH2:4][CH2:5]1 |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
|
3.07 g
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Type
|
reactant
|
Smiles
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Cl.O.N1CCC(CC1)=O
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.97 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
to stir for 2 h, still at 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
Then, the mixture was extracted with dichloromethane (3×40 mL)
|
Type
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DRY_WITH_MATERIAL
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Details
|
the extract was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was chromatographed (silica gel, dichloromethane to 95:5 dichloromethane/methanol)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCN(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |